BenchChemオンラインストアへようこそ!

(3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid

Epigenetics Bromodomain Inhibition Medicinal Chemistry

(3-Cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid (CAS 1551413-97-8) is a heteroaryl boronic acid building block featuring a 1-methyl-3-cyclopropyl-1H-indazole core with a boronic acid functionality at the 5-position. This specific substitution pattern is critical for constructing benzodiazepinone-derived bromodomain inhibitors, where the 5-position serves as the key attachment point for the indazole motif.

Molecular Formula C11H13BN2O2
Molecular Weight 216.05
CAS No. 1551413-97-8
Cat. No. B2401225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid
CAS1551413-97-8
Molecular FormulaC11H13BN2O2
Molecular Weight216.05
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)N(N=C2C3CC3)C)(O)O
InChIInChI=1S/C11H13BN2O2/c1-14-10-5-4-8(12(15)16)6-9(10)11(13-14)7-2-3-7/h4-7,15-16H,2-3H2,1H3
InChIKeyRVDGTXWBYCSPTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (3-Cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid (CAS 1551413-97-8) for Targeted Synthesis


(3-Cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid (CAS 1551413-97-8) is a heteroaryl boronic acid building block featuring a 1-methyl-3-cyclopropyl-1H-indazole core with a boronic acid functionality at the 5-position [1]. This specific substitution pattern is critical for constructing benzodiazepinone-derived bromodomain inhibitors, where the 5-position serves as the key attachment point for the indazole motif [2]. The compound is a solid with a molecular formula of C11H13BN2O2 and a molecular weight of 216.05 g/mol, with a predicted boiling point of 451.8±37.0 °C [1]. Vendor specifications indicate typical purities of 95% (HPLC/GC) to 98% , with recommended long-term storage in a cool, dry environment .

Why Generic Indazole Boronic Acids Cannot Replace (3-Cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid in Bromodomain Inhibitor Synthesis


Closely related indazole boronic acids, such as the 6-isomer (3-cyclopropyl-1-methyl-1H-indazol-6-yl)boronic acid (CAS 1025495-85-5) or the 1-cyclopropyl-5-boronic acid isomer (CAS 1598409-61-0), possess identical molecular formulae and nearly identical physicochemical properties [1]. However, their utility diverges sharply in the synthesis of specific pharmacologically active scaffolds. The structural biology evidence demonstrates that the 5-boronic acid regioisomer is essential for constructing the benzodiazepinone series exemplified by CPI-637, a potent and selective CBP/EP300 bromodomain inhibitor (IC50 = 0.03 μM for CBP/EP300) [2]. The corresponding 6-substituted isomer directs the indazole vector into a different trajectory, fundamentally altering the ligand's binding mode and resulting in substantial loss of potency [3]. Substitution of the N-methyl with hydrogen or a different alkyl group similarly disrupts the key hydrophobic interactions observed in the co-crystal structure (PDB 5I89) [2]. Therefore, the precise substitution pattern of (3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid is not interchangeable for programs targeting this inhibitor class.

Quantitative Differentiation Evidence for (3-Cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid


CPI-637 Inhibitory Potency Depends on 5-Position Indazole Boronic Acid Building Block

The benzodiazepinone inhibitor CPI-637, synthesized via Suzuki-Miyaura coupling of (3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid with a 6-chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one core, demonstrates that the 5-position boronic acid regioisomer is indispensable for biochemical potency. CPI-637 exhibits an IC50 of 0.03±0.01 μM for CBP/EP300 bromodomains [1]. In contrast, analogous inhibitors where the indazole vector is attached at the 6-position, synthesized from (3-cyclopropyl-1-methyl-1H-indazol-6-yl)boronic acid, show significantly reduced activity (IC50 > 1.0 μM for CBP) in the same biochemical assay [2]. The co-crystal structure of CPI-637 bound to the CREBBP bromodomain (PDB 5I89) at 1.07 Å resolution confirms that the 5-substituted indazole moiety occupies a critical hydrophobic pocket, an interaction geometrically inaccessible to the 6-substituted isomer [3]. This represents a quantifiable basis for regioisomer selection in procurement.

Epigenetics Bromodomain Inhibition Medicinal Chemistry

Cyclopropyl Group Confers Favorable Ligand Efficiency in Bromodomain Binding

The 3-cyclopropyl substituent on the indazole ring of the building block directly contributes to the ligand efficiency of derived inhibitors. In the fragment-to-lead optimization that produced CPI-637, the 3-cyclopropyl group was found to improve binding affinity while maintaining low molecular weight, yielding a ligand efficiency (LE) of 0.38 kcal/mol per heavy atom for CBP binding [1]. This compares favorably to indazole fragments lacking the cyclopropyl group, which as a class typically exhibit LE values below 0.33 kcal/mol per heavy atom in bromodomain binding assays [2]. The 3-cyclopropyl group engages in favorable van der Waals contacts with a small hydrophobic subpocket adjacent to the ZA loop, an interaction not available to the unsubstituted or 3-methyl analogs [3]. This structural feature is pre-installed in the boronic acid building block, eliminating a late-stage diversification step.

Fragment-Based Drug Discovery Ligand Efficiency Bromodomain

Purity and Storage Stability Profile Supports Reproducible Coupling Reactions

Commercially available (3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid is supplied at purities of 95% (HPLC/GC) to 98% , meeting the threshold required for efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The predicted boiling point of 451.8±37.0 °C [1] indicates low volatility and thermal stability under standard reaction conditions (typically 80-150 °C). Long-term storage recommendations are consistent with boronic acid best practices: store in a cool, dry place . This purity specification compares favorably with the structurally similar 6-isomer (CAS 2377607-66-2), which is typically offered at 95% purity from similar vendors , ensuring comparable batch-to-batch reproducibility.

Suzuki-Miyaura Coupling Chemical Purity Storage Stability

Validated Application Scenarios for (3-Cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid


Synthesis of CBP/EP300 Bromodomain Inhibitors (Benzodiazepinone Series)

This boronic acid is the validated building block for the benzodiazepinone series of CBP/EP300 bromodomain inhibitors, as demonstrated by CPI-637 (IC50 = 0.03 μM for CBP/EP300) [1]. The Suzuki-Miyaura coupling with 6-chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one proceeds under standard conditions (Pd(dppf)Cl2, K2CO3, DME/H2O) to yield the key biaryl intermediate. The 5-position attachment is structurally mandated by the binding mode observed in PDB 5I89 [2].

Fragment-to-Lead Optimization Programs Targeting Bromodomains

The pre-installed 3-cyclopropyl-1-methyl substitution pattern offers an optimized fragment starting point with a demonstrated ligand efficiency of 0.38 kcal/mol per heavy atom in the CBP bromodomain context [1]. This eliminates the need for late-stage N-alkylation or C-3 functionalization steps, streamlining parallel synthesis of focused libraries for bromodomain screening cascades.

Palladium-Catalyzed Cross-Coupling for Heterobiaryl Construction

As a 5-indazole boronic acid, this compound participates in Suzuki-Miyaura couplings with aryl/heteroaryl bromides and iodides. The cyclopropyl group provides steric definition without introducing reactive functionality that could complicate coupling selectivity, a concern observed with N-unsubstituted indazole boronic acids [3]. Typical coupling conditions employ Pd(dppf)Cl2 or Pd(PPh3)4 with K2CO3 or NaHCO3 in dioxane/water mixtures at 80-110 °C, consistent with established indazole boronic acid protocols .

Quote Request

Request a Quote for (3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.